N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide

Prostate Cancer GHRH Antagonist Xenograft

MIA-690 is a MIAMI-class GHRH antagonist with validated activity that generic analogs cannot replicate. It synergizes with Gefitinib in CRPC, outperforms MR-409 in neuroinflammation assays, and inhibits HDAC2 (IC50=170nM). It uniquely stimulates feeding/body weight via AgRP upregulation—absent with GHRH agonists. Ideal for GHRH-R/EGFR crosstalk, pituitary adenoma combination therapy with temozolomide, and orexigenic pathway research.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 160041-67-8
Cat. No. B7817057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide
CAS160041-67-8
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC=C(N1)C2=CC=C(C=C2)OC
InChIInChI=1S/C12H13N3O2/c1-8(16)14-12-13-7-11(15-12)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H2,13,14,15,16)
InChIKeyZKGJXHLCLULAJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MIA-690 (N-[5-(4-Methoxyphenyl)-1H-Imidazol-2-yl]Acetamide): Scientific Selection Guide for Research Procurement


N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide (CAS 160041-67-8), also designated as MIA-690, is a synthetic antagonistic analog of growth hormone-releasing hormone (GHRH) belonging to the MIAMI class of GHRH antagonists [1]. It is a heterocyclic acetamide derivative featuring an imidazole core substituted with a 4-methoxyphenyl group at the 5-position and an acetamide moiety at the 2-position [2]. The compound has been evaluated across multiple preclinical disease models, including castration-resistant prostate cancer, colorectal cancer, pituitary adenoma, malignant pleural mesothelioma, and Gulf War illness-associated cognitive impairment, demonstrating both antitumor and neurobehavioral modulatory activities [3][4][5].

MIA-690 Differentiation: Why In-Class GHRH Antagonists and Imidazole Analogs Are Not Interchangeable


In-class GHRH antagonists and structurally related imidazole-acetamide analogs cannot be substituted for MIA-690 without altering experimental outcomes. Direct comparative studies demonstrate that within the MIAMI series, MIA-690 exhibits distinct efficacy profiles relative to MIA-602 in prostate cancer xenograft models (MIA-602 more effective at tumor volume reduction) and unique functional effects versus the GHRH agonist MR-409 in feeding behavior and neuroinflammation assays [1][2]. Additionally, MIA-690 displays measurable, albeit modest, inhibitory activity against histone deacetylase (HDAC) family enzymes (HDAC2 IC₅₀ = 170 nM), a property not reported for its peptide-based GHRH antagonist counterparts and one that varies substantially among structurally related small-molecule imidazole derivatives [3]. Procurement of generic imidazole-acetamide compounds without the specific 4-methoxyphenyl substitution pattern will not replicate MIA-690's validated activity profile in GHRH-R-dependent models.

MIA-690 Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Evidence


MIA-690 vs. MIA-602: Differential In Vivo Antitumor Efficacy in Castration-Resistant Prostate Cancer Xenografts

In a head-to-head preclinical comparison of MIAMI-class GHRH antagonists, MIA-602 demonstrated superior in vivo efficacy relative to MIA-690 in reducing tumor growth of castration-resistant prostate cancer (CRPC) 22Rv1 xenografts in mice. MIA-602 achieved a 63% reduction in tumor volume after 3 weeks of treatment, whereas MIA-690 produced a less pronounced antitumor effect under the same experimental conditions [1]. This differential efficacy was observed despite both compounds being classified as highly potent GHRH antagonists from the same structural series. In vitro, MIA-602 decreased cell proliferation of 22Rv1, LNCaP, and VCaP prostate cancer cell lines by 70%, 61%, and 20%, respectively (all P < 0.05), indicating direct cellular effects [1]. Researchers specifically seeking maximal antitumor efficacy in CRPC models should consider this quantified performance differential when selecting between MIA-690 and MIA-602.

Prostate Cancer GHRH Antagonist Xenograft

MIA-690 vs. MR-409: Functional Divergence in Feeding Behavior and Body Weight Regulation

Chronic subcutaneous administration of MIA-690 (GHRH antagonist) and MR-409 (GHRH agonist) produced opposite functional effects on feeding behavior in mice. Compared to vehicle control, MIA-690 significantly increased food intake and body weight, whereas MR-409 had no effect on either parameter [1]. Neither compound modified locomotor activity or adipose tissue mass. At the molecular level, MIA-690 treatment increased hypothalamic agouti-related peptide (AgRP) gene expression and norepinephrine levels while decreasing serotonin levels and leptin gene expression in visceral adipose tissue; in contrast, MR-409 had no effect on any of these markers [1]. This functional divergence between structurally related GHRH analogs demonstrates that receptor agonism versus antagonism cannot be predicted by chemical class alone and has direct implications for metabolic or feeding-related experimental endpoints.

Metabolic Regulation Feeding Behavior Orexigenic

MIA-690 vs. MR-409: Superior Anti-Inflammatory Efficacy in Neuroinflammation Models

In a direct ex vivo comparison using isolated mouse prefrontal cortex specimens treated with lipopolysaccharide (LPS) as an inflammatory stimulus, MIA-690 demonstrated higher efficacy than the GHRH agonist MR-409 in inhibiting all tested inflammatory and oxidative markers [1]. Both compounds exhibited dose-dependent inhibition of LPS-induced production of prostaglandin E2 (PGE2) and 8-iso-prostaglandin F2α across the tested concentration range (1-5 μM), but MIA-690 was consistently more effective than MR-409 in both wild-type (+/+) and GHRH-knockout (-/-) mice [2]. Notably, MR-409 additionally induced down-regulation of pituitary-type GHRH-receptor gene and protein expression in prefrontal cortex after 4 weeks of treatment at 5 μg/day, an effect not reported for MIA-690 under comparable conditions [1].

Neuroinflammation Oxidative Stress Prefrontal Cortex

MIA-690 + Temozolomide: Synergistic Antiproliferative Activity in Pituitary Adenoma Cells

The combination of MIA-690 with temozolomide, a standard-of-care alkylating agent for aggressive pituitary tumors, produced synergistic inhibition of cell viability in GH3-GHRHR (GH/prolactin-secreting) and AtT20 (ACTH-secreting) pituitary adenoma cell lines [1]. This synergistic effect exceeds the additive antiproliferative activity expected from either agent alone. As monotherapy, MIA-690 reduced both basal and GHRH-induced secretion of growth hormone (GH) and decreased intracellular cAMP levels in these cell models [1]. The documented synergy with temozolomide distinguishes MIA-690 from GHRH antagonists lacking combination therapy validation data in this tumor type.

Pituitary Adenoma Combination Therapy Synergy

MIA-690 HDAC2 Inhibitory Activity: Cross-Target Differentiation from Peptide-Based GHRH Antagonists

MIA-690 exhibits measurable histone deacetylase (HDAC) inhibitory activity, with an IC₅₀ of 170 nM against human full-length C-terminal His-tagged HDAC2 expressed in baculovirus-infected Sf9 insect cells [1]. A confirmatory fluorescence-based assay measured IC₅₀ values of 2.74 μM and 3.68 μM against HDAC1 under varying incubation conditions (24 hr and 1 hr, respectively) [1]. This HDAC inhibitory profile represents a cross-target activity not reported for peptide-based GHRH antagonists such as MIA-602 or MIA-606. For context, potent small-molecule HDAC inhibitors typically exhibit IC₅₀ values in the low nanomolar range; MIA-690's modest HDAC2 activity may contribute to its overall biological profile but should not be equated with dedicated HDAC inhibitor potency .

HDAC Inhibition Epigenetics Small Molecule

MIA-690 Gender-Selective Cognitive Enhancement in Gulf War Illness Model

In a mouse model of Gulf War illness (GWI) involving corticosterone and diisopropylfluorophosphate exposure followed by lipopolysaccharide challenge, daily subcutaneous administration of 10 μg MIA-690 for 10 days produced selective enhancement of learning efficiency in female mice as assessed by the Morris water maze (MWM) [1]. No significant differences were observed in recall capacity or performance on open field test (OFT), novel object recognition (NOR), and grip strength test (GST) across the full cohort [1]. This female-selective cognitive improvement distinguishes MIA-690 from GHRH modulators lacking reported sex-specific efficacy data and may inform experimental design for neurobehavioral studies where sex as a biological variable is a critical consideration.

Cognitive Impairment Gulf War Illness Sex Differences

MIA-690 (N-[5-(4-Methoxyphenyl)-1H-Imidazol-2-yl]Acetamide): Evidence-Backed Research and Industrial Application Scenarios


Castration-Resistant Prostate Cancer Research: GHRH-R/EGFR Combination Studies

MIA-690 demonstrates synergistic antitumor effects when combined with the EGFR inhibitor Gefitinib in androgen-independent prostate cancer PC-3 cells, including inhibition of cell viability, adhesion, and metalloprotease activity, with similar effects observed in PC-3 xenograft tumors in athymic nude mice 36 days post-inoculation [1]. Researchers studying GHRH-R/EGFR crosstalk or transactivation mechanisms in CRPC should procure MIA-690 for validated combination therapy studies, noting that MIA-602 may offer greater efficacy as monotherapy in certain prostate cancer models [2].

Neuroinflammation and Oxidative Stress Studies: GHRH Antagonist with Superior Anti-Inflammatory Efficacy

MIA-690 exhibits higher efficacy than the GHRH agonist MR-409 in inhibiting LPS-induced inflammatory (PGE2) and oxidative (8-iso-PGF2α) markers in ex vivo prefrontal cortex and colon specimens across concentrations of 1-5 μM [1][2]. This validated anti-inflammatory profile supports procurement of MIA-690 for neuroinflammation research, particularly studies comparing GHRH-R agonism versus antagonism on inflammatory cascades, or investigations requiring a GHRH antagonist with demonstrated activity in both wild-type and GHRH-deficient models [2].

Metabolic and Feeding Behavior Research: Orexigenic Pathway Modulation

Chronic peripheral administration of MIA-690 increases food intake and body weight in mice without affecting locomotor activity, accompanied by elevated hypothalamic AgRP gene expression, increased norepinephrine, decreased serotonin, and reduced visceral adipose tissue leptin expression [1]. In contrast, the GHRH agonist MR-409 produces no effect on feeding behavior or body weight [1]. This functional divergence establishes MIA-690 as a research tool for investigating orexigenic pathways and metabolic modulation mediated by GHRH-R antagonism, with a documented molecular signature distinct from GHRH agonists.

Pituitary Adenoma Combination Therapy Studies: Temozolomide Synergy Validation

MIA-690 synergizes with temozolomide to inhibit cell viability in GH-secreting (GH3-GHRHR) and ACTH-secreting (AtT20) pituitary adenoma cell lines, and as monotherapy reduces both basal and GHRH-induced GH secretion and intracellular cAMP levels [1]. Researchers investigating combination strategies for aggressive or treatment-resistant pituitary tumors should procure MIA-690 for studies requiring a GHRH antagonist with documented synergy with standard-of-care alkylating agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.